1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It features a pyrimidinyl group substituted with a cyclopropyl moiety at the 6-position and a piperidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of the pyrimidinyl or piperidinyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, oxidized, or alkylated versions.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-amine is similar to other piperidine derivatives, such as 1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol and 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Comparison with Similar Compounds
1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-ol
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxylic acid
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-3-5-16(6-4-10)12-7-11(9-1-2-9)14-8-15-12/h7-10H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWWXCHOQZUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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